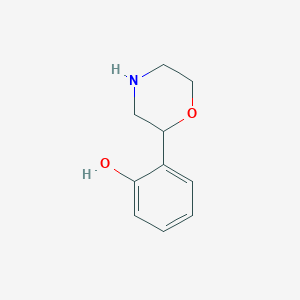

2-(Morpholin-2-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-morpholin-2-ylphenol |

InChI |

InChI=1S/C10H13NO2/c12-9-4-2-1-3-8(9)10-7-11-5-6-13-10/h1-4,10-12H,5-7H2 |

InChI Key |

GJGCRMWQTMXKCX-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Morpholin 2 Yl Phenol and Its Derivatives

Chiral Synthesis Approaches to Stereoisomers of Morpholin-2-yl Phenol (B47542) Scaffolds

The stereochemistry of the 2-(morpholin-2-yl)phenol scaffold is crucial for its biological activity, necessitating the development of enantioselective synthetic methods. wikipedia.org A key strategy involves the resolution of racemic intermediates or the use of chiral building blocks to guide the stereochemical outcome of the reaction. wikipedia.org

One documented approach to obtaining a specific stereoisomer, (+)-(2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, begins with the resolution of a racemic morpholine (B109124) derivative, (2RS,3RS)-2-[α-(2-methoxymethoxyphenoxy)phenylmethyl]morpholine, using (+)-mandelic acid. nih.gov This resolved intermediate is then subjected to cleavage of the methoxymethyl group to yield the desired chiral phenol. nih.gov The starting racemic morpholine can be synthesized in a multi-step sequence from (2RS,3RS)-cinnamyl alcohol-2,3-epoxide. nih.gov This method underscores the importance of classical resolution and protecting group strategies in accessing enantiomerically pure morpholin-2-yl phenols. nih.gov

Chiral pool synthesis, which utilizes readily available chiral starting materials like amino acids or sugars, represents another viable pathway for the enantioselective synthesis of these scaffolds. wikipedia.org This approach can be particularly advantageous for constructing target molecules with a stereochemistry that mirrors that of the natural chiral building block. wikipedia.org

Table 1: Key Intermediates in Chiral Synthesis

| Compound Name | Role in Synthesis |

| (2RS,3RS)-2-[α-(2-methoxymethoxyphenoxy)phenylmethyl]morpholine | Racemic intermediate for resolution |

| (+)-Mandelic acid | Chiral resolving agent |

| (+)-(2S,3S)-2-[α-(2-methoxymethoxyphenoxy)phenyl methyl] morpholine | Resolved chiral intermediate |

| (2RS,3RS)-Cinnamyl alcohol-2,3-epoxide | Starting material for the racemic morpholine |

Multi-Component Reaction Pathways for Phenol-Morpholine Conjugates

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like phenol-morpholine conjugates in a single step from three or more starting materials. frontiersin.orgorganic-chemistry.org These reactions are highly valued for their ability to rapidly generate molecular diversity. mdpi.com

While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided results, the principles of MCRs can be applied. For instance, a rhodium-catalyzed reaction involving 2-bromoethanol, diazo esters, and imines can produce 2,3-substituted morpholines. mdpi.com This suggests the potential for designing an MCR where a phenol-containing component is incorporated.

The Ugi and Passerini reactions are powerful isocyanide-based MCRs that lead to peptidomimetic compounds and could be adapted for the synthesis of phenol-morpholine structures. organic-chemistry.orgnih.gov For example, a modified Ugi reaction could potentially involve a phenolic aldehyde, an amino alcohol (a precursor to the morpholine ring), an isocyanide, and a suitable acid to construct a complex molecule containing the desired scaffold. The challenge lies in designing the components to ensure the desired cyclization to form the morpholine ring.

Oxidative Imidation Reactions in Morpholinone Functionalization

Oxidative imidation presents a powerful method for the functionalization of morpholin-2-ones, which are key precursors to 2-(morpholin-2-yl)phenols. dntb.gov.uamdpi.com This approach involves the cross-dehydrogenative coupling (CDC) between morpholinones and cyclic imides. dntb.gov.ua

This reaction is typically catalyzed by earth-abundant copper salts, such as copper(I) chloride, under mild conditions with molecular oxygen serving as a green oxidant. dntb.gov.ua The reaction proceeds with high regioselectivity, forming a C-N bond at the C-3 position of the morpholinone ring to yield imidated derivatives. The use of acetic acid as an additive can be beneficial for the reaction. dntb.gov.ua

This method is attractive due to its atom efficiency and environmentally friendly nature. dntb.gov.ua The resulting functionalized morpholinones can then be further transformed, for instance, through reduction of the imide and the morpholinone carbonyl, to access a variety of substituted this compound derivatives.

Table 2: Conditions for Oxidative Imidation of Morpholinones

| Parameter | Condition |

| Catalyst | Copper(I) chloride |

| Oxidant | Molecular oxygen (air) |

| Additive | Acetic acid |

| Solvent | Acetonitrile or 1,2-dichloroethane |

| Temperature | Mild conditions (e.g., 60 °C) |

Condensation Reactions in the Formation of Morpholine-Containing Phenols

Condensation reactions are fundamental to the synthesis of heterocyclic systems, including the morpholine ring of this compound. The Pictet-Spengler and Bischler-Napieralski reactions are classic examples of intramolecular cyclization reactions that can be adapted for the formation of such structures. wikipedia.orgwikipedia.orgorganicreactions.org

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org For the synthesis of a morpholine-containing phenol, a β-(hydroxyphenyl)ethylamine derivative could be condensed with an appropriate aldehyde. The reaction is typically acid-catalyzed, which promotes the formation of an electrophilic iminium ion that undergoes cyclization. wikipedia.org

The Bischler-Napieralski reaction is another powerful tool for synthesizing isoquinoline-type structures, which can be conceptually related to the morpholine ring system. wikipedia.orgnrochemistry.com This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride or phosphorus pentoxide. wikipedia.orgnrochemistry.com By analogy, a suitably substituted amide derived from a phenolic amine and an oxygen-containing acid could be cyclized to form a morpholinone ring, a direct precursor to the desired morpholine.

A reported synthesis of 2-(4′-morpholin-4″-yl-5H-chromeno[2,3-d]pyrimidin-2′-yl)phenol involves the condensation of salicylaldehyde (B1680747) with substituted acrylonitriles, showcasing the utility of condensation reactions in building complex heterocyclic systems attached to a phenol ring. researchgate.net

Catalyst-Mediated Synthesis of 2-(Pyridin-2-yl)phenols as Analogues

The synthesis of 2-(pyridin-2-yl)phenols serves as a valuable analogue and provides insights into catalyst-mediated C-C and C-O bond formations that are relevant to the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area.

A novel strategy for synthesizing 2-(pyridin-2-yl)phenols involves a Pd/C-ethylene system. nih.govacs.org The starting materials, 2-(pyridin-2-yl)cyclohexan-1-ones, are readily prepared from the reaction of pyridine (B92270) N-oxide and cyclohexanones. nih.govacs.org This method is versatile, as it can also be used to synthesize 2-(pyridin-2-yl)anilines by simply adding a nitrogen source. nih.govacs.org

Another approach is the palladium-catalyzed, pyridyl-directed hydroxylation of an aryl C-H bond. acs.org In this method, tert-butyl hydroperoxide (TBHP) is used as the oxidant. acs.org This reaction demonstrates broad functional group tolerance and is effective for both electron-rich and electron-deficient substrates. acs.org

The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, can also be employed. acs.org Nickel-catalyzed Suzuki-Miyaura couplings of phenol-derived electrophiles (such as carbamates and esters) with aryl boronic acids have been successfully demonstrated in green solvents. acs.org These methods highlight the power of transition metal catalysis in forging the crucial biaryl linkage present in these phenol analogues. snnu.edu.cnresearchgate.net

Table 3: Catalytic Systems for 2-(Pyridin-2-yl)phenol Synthesis

| Catalytic System | Reactants | Key Features |

| Pd/C-ethylene | 2-(Pyridin-2-yl)cyclohexan-1-ones | Versatile, can also produce anilines |

| Pd-catalyst with TBHP | 2-Arylpyridine derivatives | Direct C-H hydroxylation |

| Nickel-catalyst | Phenol-derived electrophiles and aryl boronic acids | Suzuki-Miyaura coupling in green solvents |

Strategic Use of Building Blocks in Synthesis

The efficient synthesis of complex molecules like this compound and its derivatives heavily relies on the strategic selection and utilization of versatile building blocks. ijcce.ac.irresearchgate.net N-propargylamines, for example, have emerged as valuable and readily available precursors for the construction of functionalized morpholines. ijcce.ac.irresearchgate.net Their use has seen significant growth due to the development of new synthetic approaches. ijcce.ac.irresearchgate.net

The synthesis of morpholinones, which are direct precursors to morpholines, can be achieved from readily available starting materials such as amino acid esters. mdpi.com These can be reacted with an ethylene (B1197577) equivalent to form the morpholinone ring. mdpi.com This strategy allows for the incorporation of diverse substituents based on the choice of the initial amino acid.

Advanced Structural Elucidation and Conformational Analysis of 2 Morpholin 2 Yl Phenol Derivatives

X-ray Crystallographic Analysis of Molecular and Supramolecular Architectures

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. Studies on derivatives of 2-(morpholin-2-yl)phenol have revealed key structural features, including the conformation of the morpholine (B109124) ring and the nature of the non-covalent interactions that dictate the crystal packing.

| Compound | Crystal System | Space Group | Morpholine Conformation | Reference |

|---|---|---|---|---|

| 2,4-Diiodo-6-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol | Monoclinic | C2/c | Chair | nih.gov |

| 5-Methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol | Monoclinic | P21/n | Chair | nih.gov |

| 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol | Monoclinic | P21/c | Chair | nih.gov |

| 2-[(E)-(Morpholin-4-ylimino)methyl]-6-(morpholin-4-ylmethyl)phenol | Monoclinic | P21/c | Chair | researchgate.net |

Intramolecular hydrogen bonds, which are attractive interactions occurring within a single molecule, play a significant role in stabilizing the molecular conformation. In derivatives of this compound, a common and structurally defining feature is the hydrogen bond between the phenolic hydroxyl group (O-H) and a nearby nitrogen atom. For example, in 4-bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, a strong intramolecular O-H···N hydrogen bond is present. nih.gov This type of interaction is also observed in related structures like 5-methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol and (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one, where it stabilizes the molecular conformation by forming a pseudo-six-membered ring. nih.goviucr.org The presence of this bond can influence the planarity and orientation of the attached ring systems. nih.gov

The arrangement of molecules in a crystal lattice is governed by a variety of weaker intermolecular forces. In the crystal structures of this compound derivatives, interactions such as C-H···O and C-H···π are frequently observed. The C-H···O interactions involve a hydrogen atom bonded to a carbon atom acting as a hydrogen bond donor to an oxygen atom of a neighboring molecule. These interactions can link molecules into chains or more complex networks, as seen in the crystal packing of 4-bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. nih.gov

Spectroscopic Techniques for Structural Characterization

Spectroscopy provides invaluable information about molecular structure, complementing the data obtained from X-ray crystallography. NMR and FTIR are two primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectra of morpholine derivatives, the protons on the morpholine ring typically appear as multiplets in the range of approximately 2.5 to 4.0 ppm. Specifically, the protons on the carbons adjacent to the oxygen atom (O-CH₂) are generally found at a lower field (higher ppm) than those adjacent to the nitrogen atom (N-CH₂). iscience.in The protons of the phenolic ring appear in the aromatic region, typically between 6.0 and 8.0 ppm, with their exact chemical shifts and splitting patterns depending on the substitution pattern of the ring. The phenolic hydroxyl (-OH) proton often appears as a broad singlet, and its chemical shift can be highly variable. libretexts.org

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbons of the morpholine ring typically resonate between 40 and 70 ppm. iscience.in The aromatic carbons of the phenol (B47542) ring appear in the 110-160 ppm range, with the carbon atom bearing the hydroxyl group usually found at the most downfield position (around 155 ppm) due to the deshielding effect of the oxygen atom. libretexts.org

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Phenolic -OH | 4.0 - 7.0 (often broad) | libretexts.org |

| Aromatic C-H | 6.0 - 8.0 | iscience.in | |

| Morpholine -CH₂- | 2.5 - 4.0 | iscience.in | |

| ¹³C | Phenolic C-OH | ~155 | libretexts.org |

| Aromatic C | 110 - 150 | libretexts.org | |

| Morpholine C | 40 - 70 | iscience.in |

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes. It is particularly useful for identifying functional groups.

For this compound and its derivatives, the FTIR spectrum displays several characteristic absorption bands. A very prominent feature is the broad absorption band in the region of 3300-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.org The broadness of this peak is due to hydrogen bonding. The spectrum also shows C-H stretching vibrations for both aromatic and aliphatic (morpholine ring) protons, typically just below and above 3000 cm⁻¹. The C-O stretching vibration of the ether group in the morpholine ring and the phenolic C-O stretch give rise to strong absorptions in the fingerprint region, usually between 1250 cm⁻¹ and 1000 cm⁻¹. libretexts.orgrsc.org Aromatic C=C stretching vibrations are observed in the 1500-1600 cm⁻¹ region. libretexts.org

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed provide valuable information about the electronic structure, including the nature of bonding and the presence of chromophores—the parts of a molecule responsible for its color. uomustansiriyah.edu.iq For aromatic compounds like this compound and its derivatives, UV-Vis spectroscopy is instrumental in characterizing the π → π* and n → π* electronic transitions associated with the benzene (B151609) ring and its substituents.

The electronic spectrum of phenol, the parent structure, typically exhibits two main absorption bands in the UV region. These are often referred to as the primary band (E-band) and the secondary band (B-band). The B-band, which appears at longer wavelengths, is particularly sensitive to substitution on the aromatic ring. The introduction of a substituent can cause a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) or to shorter wavelengths (a hypsochromic or blue shift), and can also affect the intensity of the absorption.

In the case of this compound, the morpholinyl group, attached at the ortho position to the hydroxyl group, is expected to significantly influence the UV-Vis spectrum. The nitrogen atom of the morpholine ring possesses a lone pair of electrons that can interact with the π-electron system of the phenol ring. This interaction, a form of n → π* conjugation, generally leads to a bathochromic shift of the B-band.

Detailed research on aminophenols reveals distinct absorption characteristics that can serve as a valuable reference. For instance, studies on the electronic properties of aminophenols have identified the λmax for the π → π* transitions. These transitions are characteristic of the aromatic system and are modulated by the presence of the amino and hydroxyl groups.

The table below presents UV-Vis absorption data for ortho- and para-aminophenol, which can be used to approximate the expected electronic transitions for this compound, given the ortho-substitution pattern of the latter.

| Compound | λmax (nm) | Electronic Transition | Reference |

|---|---|---|---|

| ortho-Aminophenol | 277 | π → π | nih.gov |

| para-Aminophenol | 296 | π → π | nih.gov |

The data indicates that the position of the amino group relative to the hydroxyl group influences the energy of the π → π* transition. The ortho-aminophenol, with a λmax of 277 nm, provides a reasonable estimate for the absorption of this compound. nih.gov The morpholinyl substituent, being a saturated heterocycle, may introduce additional electronic effects. The nitrogen atom acts as an electron-donating group through resonance, which can lead to an intramolecular charge transfer (ICT) character in the excited state. This ICT from the morpholino group to the phenol ring would contribute to a red shift in the absorption spectrum compared to unsubstituted phenol.

Furthermore, the solvent environment can play a crucial role in the position and intensity of the absorption bands, a phenomenon known as solvatochromism. ijcce.ac.irmdpi.com In polar solvents, molecules with a significant change in dipole moment upon excitation will exhibit shifts in their λmax. For compounds like this compound, where intramolecular charge transfer is possible, an increase in solvent polarity is expected to stabilize the more polar excited state, leading to a bathochromic shift.

Computational studies on substituted phenols have corroborated these experimental observations, demonstrating that time-dependent density functional theory (TD-DFT) can effectively predict the spectral shifts upon substitution. nih.gov Such theoretical approaches can provide deeper insights into the nature of the electronic transitions and the molecular orbitals involved.

Theoretical and Computational Chemistry Studies of 2 Morpholin 2 Yl Phenol Systems

Quantum-Chemical Calculations (e.g., CNDO, PM3) for Geometric Optimization and Electronic Structure

Early computational investigations into molecules with similar structural motifs, such as the 2-(morpholinomethyl)phenol substructure, have utilized semi-empirical quantum-chemical methods like CNDO (Complete Neglect of Differential Overlap) and PM3 (Parameterization Method 3) to predict molecular geometries and electronic properties. iucr.orgresearchgate.net These methods, while less rigorous than modern approaches, offer a foundational understanding of the molecule's three-dimensional conformation and charge distribution.

Geometric optimization using these methods helps to identify the most stable conformation. In many morpholine-phenol systems, an intramolecular hydrogen bond between the phenolic hydroxyl group and the morpholine (B109124) nitrogen atom is a key stabilizing feature. researchgate.net The accuracy of these semi-empirical methods is often benchmarked against experimental data, such as X-ray crystallography, to assess the deviation in calculated bond lengths and angles. researchgate.net

Table 1: Representative Theoretical Data from Semi-Empirical Calculations for a Morpholine-Phenol Derivative

| Parameter | CNDO | PM3 |

| HOMO Energy Level (eV) | -10.3681 | Lower than CNDO |

| LUMO Energy Level (eV) | 1.4009 | Lower than CNDO |

| Dipole Moment (Debye) | 2.881 | Lower than CNDO |

This table presents illustrative data based on calculations for a related morpholine-phenol compound to demonstrate the typical output of these methods. iucr.org

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic and Excited-State Properties

Modern computational chemistry heavily relies on Density Functional Theory (DFT) for ground-state properties and its extension, Time-Dependent DFT (TD-DFT), for excited-state phenomena. researchgate.netnih.gov These methods provide a more accurate and detailed picture of the electronic structure and photophysical processes in molecules like 2-(Morpholin-2-yl)phenol.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and stability. irjweb.com A smaller gap generally implies higher reactivity. irjweb.com

For various morpholine-containing compounds, DFT calculations using functionals like B3LYP have been employed to determine these orbital energies. worldscientific.comnih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard." irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor.

Table 2: Calculated Reactivity Descriptors for a Morpholine-Coumarin Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.21 |

| LUMO Energy | -1.54 |

| Energy Gap (ΔE) | 4.67 |

| Electronegativity (χ) | 3.875 |

| Chemical Hardness (η) | 2.335 |

| Global Softness (S) | 0.428 |

| Electrophilicity Index (ω) | 3.20 |

Data derived from DFT/B3LYP calculations on 4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one, a related system. worldscientific.com

The distribution of the HOMO and LUMO across the this compound structure is key. Typically, in such phenol (B47542) derivatives, the HOMO is localized on the electron-rich phenol ring, while the LUMO may be distributed more broadly or centered on specific acceptor moieties if present. This distribution governs the nature of electronic transitions.

This compound is a prime candidate for fascinating photophysical phenomena like Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT). chemrxiv.orgrsc.org Upon absorption of light, the molecule is promoted to an electronic excited state, where its properties, such as the acidity of the phenol proton and the basicity of the morpholine nitrogen, can be significantly altered. rsc.org

TD-DFT is the workhorse method for mapping the potential energy surfaces (PES) of these excited-state processes. nih.govacs.org A typical ESIPT process involves the transfer of the phenolic proton to the nearby nitrogen atom, creating a transient keto-tautomer. rsc.org This process is often associated with a large Stokes shift (a significant difference between the absorption and emission wavelengths), a desirable property for applications like fluorescent probes. chemrxiv.org

Computational studies investigate the PES to:

Identify the stable geometries of the ground state (Enol form) and the excited state (Enol* and Keto-Tautomer* forms).

Calculate the energy barriers for the proton transfer in both the ground and excited states.

Determine the emission energies from the excited tautomer, which explains the observed fluorescence.

Simultaneously, ICT can occur where, upon excitation, electron density shifts from the electron-donating phenol part to another part of the molecule. acs.org In some cases, ESIPT and ICT processes can compete or occur sequentially, and their dynamics are highly sensitive to the molecular structure and environment. chemrxiv.org TD-DFT calculations can help elucidate these complex mechanisms by identifying the relevant electronic states (e.g., S₁, S₂) and the transition pathways between them. nih.govacs.org

The behavior of this compound can be profoundly influenced by its surrounding solvent environment. acs.orgnih.gov Computational models, particularly continuum models like the Polarizable Continuum Model (PCM), are used to simulate these solvation effects. acs.org

Solvents can influence several aspects:

Conformational Equilibrium: The relative stability of different conformers (spatial arrangements) of the molecule can change. For instance, a non-polar solvent might favor a conformation stabilized by an intramolecular hydrogen bond, whereas a polar, protic solvent could disrupt this bond through intermolecular interactions.

Tautomeric Equilibrium: The balance between the enol and keto forms can be shifted by solvent polarity. acs.org Polar solvents often stabilize the more polar species. For example, if the keto-tautomer resulting from proton transfer has a larger dipole moment, it will be preferentially stabilized in a polar solvent like water or ethanol. acs.orgacs.org

Spectral Shifts: The absorption and emission wavelengths are also affected by the solvent (solvatochromism). TD-DFT calculations incorporating solvent models can predict these shifts, providing insights into the nature of the electronic transitions and the change in dipole moment between the ground and excited states. researchgate.net Studies on related systems show that increasing solvent polarity can lead to shifts in emission bands, which is indicative of the stabilization of charge-transfer states. researchgate.net

Theoretical evaluations have shown that for similar hydroxyphenyl derivatives, polar solvents can stabilize open or keto forms, leading to a complex equilibrium that is absent in non-polar environments. acs.org

Coordination Chemistry and Ligand Behavior of Phenol Morpholine Scaffolds

Design and Synthesis of Schiff Base Ligands Containing the Phenol-Morpholine Moiety

The synthesis of Schiff base ligands incorporating the phenol-morpholine framework is a well-established process in coordination chemistry, typically achieved through a condensation reaction. scispace.comrsc.org This method involves reacting a primary amine containing a morpholine (B109124) unit with a carbonyl compound, specifically a substituted salicylaldehyde (B1680747) or a similar phenol (B47542) derivative like 2-hydroxyacetophenone. scispace.comnih.gov

The general synthetic route involves refluxing equimolar amounts of the chosen morpholine-containing amine, such as 4-(2-aminoethyl)morpholine (B49859) or 4-morpholinoaniline (B114313), with a salicylaldehyde derivative in a suitable solvent like methanol (B129727) or ethanol. rsc.orgresearchgate.net The reaction is often catalyzed by a few drops of a weak acid, such as glacial acetic acid, to facilitate the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic azomethine (-C=N-) or imine group of the Schiff base. scispace.com The resulting ligand can then be isolated, purified through recrystallization or chromatography, and characterized using various spectroscopic methods. scispace.comresearchgate.net

For example, the ligand 2-(1-(2-morpholinoethylimino)ethyl)phenol (L1) was synthesized by the condensation of 4-(2-aminoethyl)morpholine with 2-hydroxyacetophenone. scispace.com Similarly, reacting 4-morpholinoaniline with substituted salicylaldehydes yields ligands like 2-[(4-morpholinophenyl imino)methyl] 4-X-phenol, where X can be a halogen such as Cl or Br. nih.gov These synthetic strategies allow for the creation of a library of ligands with tailored electronic and steric properties, ready for complexation with metal ions.

Formation and Characterization of Metal Complexes with 2-(Morpholin-2-yl)phenol Derivatives

Phenol-morpholine Schiff base ligands readily form stable complexes with a wide range of transition metals. The complexation is typically carried out by reacting the synthesized ligand with a metal salt (e.g., acetates or chlorides of Cu(II), Co(II), Ni(II), Zn(II), VO(IV)) in a 1:1 or 1:2 metal-to-ligand molar ratio in a solvent like methanol or ethanol. researchgate.netmdpi.com The resulting solid metal complexes can be isolated and purified for detailed characterization. nih.gov Molar conductance measurements often indicate that these complexes are non-electrolytic in nature. nih.gov

Spectroscopic and Structural Characterization of Metal-Ligand Interactions

The coordination of the metal ion to the phenol-morpholine Schiff base ligand is unequivocally confirmed through comprehensive spectroscopic analysis. nih.gov

FT-IR Spectroscopy: A key piece of evidence for complexation comes from the infrared spectrum. The spectrum of the free ligand typically shows a strong absorption band for the azomethine group (ν(C=N)) around 1612-1638 cm⁻¹. nih.govnih.gov Upon coordination to a metal ion, this band shifts, usually to a lower frequency, indicating the involvement of the azomethine nitrogen in forming a coordinate bond. nih.gov Furthermore, the disappearance of the broad phenolic ν(O-H) band and the appearance of a new band corresponding to the metal-oxygen (M-O) bond confirms the deprotonation of the phenolic hydroxyl group and its coordination to the metal center. nih.govmdpi.com The presence of new bands in the far-IR region can also be assigned to metal-nitrogen (M-N) vibrations. mdpi.com

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes like those of Zn(II) and Cd(II), NMR spectroscopy provides valuable structural information. nih.gov In the ¹H NMR spectrum, the signal for the phenolic proton (OH) present in the free ligand disappears in the spectrum of the complex, confirming deprotonation and coordination. nih.gov Significant shifts in the signals of protons adjacent to the coordinating azomethine nitrogen and phenolic oxygen are also observed. scispace.com Similarly, in the ¹³C NMR spectrum, the chemical shift of the azomethine carbon (C=N) is altered upon complexation. scispace.comnih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. The spectra of the free ligands show absorption bands corresponding to π–π* and n–π* transitions. mdpi.com In the complexes, new bands appear in the visible region, which are attributed to d-d transitions of the metal ion or charge-transfer phenomena. The position of these bands helps in assigning the coordination geometry of the metal center. mdpi.com

Mass Spectrometry: ESI-Mass spectrometry is used to confirm the stoichiometry of the complexes, with the molecular ion peak corresponding to the proposed formula, such as [ML₂]. researchgate.net

The table below summarizes typical spectroscopic data for a representative phenol-morpholine Schiff base ligand and its metal complex.

| Spectroscopic Technique | Free Ligand (HL) | Metal Complex (e.g., [Cu(L)₂]) | Inference |

| FT-IR (cm⁻¹) | ν(O-H): ~3400 (broad)ν(C=N): ~1638 | ν(O-H): Absentν(C=N): Shifted to lower frequency (~1630)ν(M-O): ~500ν(M-N): ~400 | Deprotonation and coordination of phenolic oxygen. Coordination of azomethine nitrogen. mdpi.comnih.gov |

| ¹H NMR (ppm) | δ ~12.6 (s, 1H, OH) | Signal absent | Deprotonation and coordination of phenolic OH group. nih.gov |

| UV-Vis (nm) | Bands for π–π* and n–π* transitions | Shift in ligand bands and appearance of new d-d transition bands | Confirmation of coordination and indication of geometry. mdpi.com |

Coordination Geometry and Ligand Denticity in Metal Complexes

The phenol-morpholine Schiff base ligands typically act as bidentate or tridentate chelators. nih.govmdpi.com In the most common bidentate mode, the ligand coordinates to the metal ion through the deprotonated phenolic oxygen and the nitrogen atom of the azomethine group, forming a stable six-membered chelate ring. nih.gov This is observed in complexes of the type M(X-MPMP)₂, where MPMP is 2-[(4-morpholinophenyl imino)methyl]-4-X-phenol, with metals like Cu(II), Co(II), and Zn(II). nih.gov

Depending on the specific ligand structure and the metal ion, higher denticity is possible. If the morpholine nitrogen or other donor atoms on the amine part of the ligand are sterically accessible, they can also participate in coordination, leading to tridentate behavior. mdpi.com

The coordination number and geometry of the metal center are determined by the stoichiometry of the complex and the nature of the metal ion.

Octahedral Geometry: For complexes with a 1:2 metal-to-ligand ratio, such as [M(L)₂], an octahedral geometry is frequently proposed. This is common for Co(II), Ni(II), and Mn(II) complexes, where two tridentate ligands or two bidentate ligands and additional solvent molecules occupy the six coordination sites. researchgate.netnih.gov

Square Planar Geometry: A square planar environment is often found for Cu(II) and Pd(II) complexes. nih.govnih.gov For instance, palladium complexes with N-heterocyclic carbene and morpholine ligands have been shown to adopt a slightly distorted square planar geometry. nih.gov

Four-Coordinate Geometries: Both tetrahedral and square planar four-coordinate geometries have been reported for various Ni(II) and Cu(II) complexes. ajol.info

Single-crystal X-ray diffraction studies provide definitive confirmation of these structures, detailing bond lengths, bond angles, and the precise coordination environment of the metal ion. nih.govnih.gov

Oligomer-Metal Complex Compounds and Their Thermal Behavior

The principles of coordination chemistry with phenol-morpholine scaffolds can be extended from simple monomers to oligomeric structures. Oligo-2-[(4-morpholin-4-yl-phenyl)imino methyl]phenol (O-2-MPIMP) can be synthesized and subsequently complexed with various metal ions, including Cu(II), Co(II), Zn(II), Zr(IV), Pb(II), and Cd(II). tandfonline.comresearchgate.net

The thermal stability of these oligomer-metal complex compounds has been systematically investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). tandfonline.com These studies reveal that the introduction of metal ions into the oligomeric structure generally enhances its thermal stability compared to the free oligomer. tandfonline.com

The thermal decomposition of the complexes typically occurs in multiple stages. The initial mass loss, often observed between 309 K and 440 K, is generally attributed to the decomposition of the 4-morpholin-4-yl-aniline group. tandfonline.com By analyzing the thermograms, the kinetic parameters of the decomposition process, such as the activation energy (Ea), reaction order (n), and pre-exponential factor (A), can be calculated using various kinetic models. tandfonline.comtandfonline.com

Research has established a clear order of thermal stability for these oligomer-metal complexes. tandfonline.comresearchgate.net The stability was found to decrease in the following sequence: Cu(II) > Co(II) > Zn(II) > Zr(IV) > Pb(II) > Cd(II) tandfonline.comresearchgate.nettandfonline.com

This trend highlights the influence of the central metal ion on the thermal properties of the resulting polymer-metal composite material. The data from these thermal studies are crucial for evaluating the potential application of these materials in areas requiring high-temperature resistance. tandfonline.com

The table below presents the order of thermal stability for the oligomer-metal complexes.

| Metal Ion | Relative Thermal Stability |

| Cu(II) | Highest |

| Co(II) | High |

| Zn(II) | Moderate-High |

| Zr(IV) | Moderate |

| Pb(II) | Moderate-Low |

| Cd(II) | Lowest |

Mechanistic Biological Activity and Structure Activity Relationships in Vitro/pre Clinical

General Overview of Morpholine (B109124) Scaffolds as Pharmacophores in Medicinal Chemistry

The morpholine scaffold is widely regarded as a "privileged structure" in drug discovery. This designation stems from its frequent appearance in biologically active compounds, suggesting that it possesses inherent properties conducive to favorable interactions with a variety of biological targets. chemsociety.org.ng The presence of both a hydrogen bond donor (the amine) and a hydrogen bond acceptor (the ether oxygen) within a conformationally flexible yet stable ring system allows for versatile binding to enzyme active sites and receptors. researchgate.net

Medicinal chemists often utilize the morpholine moiety to enhance the pharmacological profile of a lead compound. Its incorporation can improve aqueous solubility, which is beneficial for drug formulation and bioavailability. Furthermore, the morpholine ring can influence a molecule's metabolic stability, often by blocking sites susceptible to metabolic degradation, thereby prolonging its duration of action. nih.gov The ability of the morpholine scaffold to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate makes it a valuable tool in the development of new therapeutic agents. researchgate.net

In Vitro Anti-inflammatory Activity of Morpholinopyrimidine Derivatives

Recent research has highlighted the potential of morpholinopyrimidine derivatives as potent anti-inflammatory agents. These compounds have been shown to modulate key inflammatory pathways in vitro, suggesting their therapeutic potential for inflammatory disorders.

Inhibition of Nitric Oxide (NO) Production in Macrophage Cells

A series of novel 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. Among the synthesized compounds, several demonstrated significant dose-dependent inhibition of NO production. nih.gov

Notably, compounds designated as V4 (2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol) and V8 (2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol) were identified as the most potent inhibitors of NO production at non-cytotoxic concentrations. nih.gov The inhibitory effects of these compounds were comparable to or exceeded that of the reference drug, dexamethasone.

| Compound | Concentration (µM) | % Inhibition of NO Production |

| V4 | 12.5 | Significant |

| V8 | 12.5 | Significant |

Modulation of iNOS and COX-2 Gene and Protein Expression

To elucidate the mechanism behind the observed reduction in NO production, the effects of compounds V4 and V8 on the expression of iNOS and cyclooxygenase-2 (COX-2), another key pro-inflammatory enzyme, were investigated. nih.gov Treatment of LPS-stimulated RAW 264.7 cells with these compounds resulted in a significant downregulation of both iNOS and COX-2 mRNA and protein levels. nih.gov This dual inhibition of two crucial inflammatory mediators underscores the potential of these morpholinopyrimidine derivatives as broad-spectrum anti-inflammatory agents.

The reduction in iNOS and COX-2 expression at both the gene and protein level indicates that these compounds likely interfere with the upstream signaling pathways that are activated by LPS and lead to the transcription of these pro-inflammatory genes. nih.gov

Molecular Docking Studies with Inflammatory Targets

To further understand the molecular interactions responsible for their anti-inflammatory activity, molecular docking studies were performed with compounds V4 and V8 against the active sites of iNOS and COX-2. nih.gov The results of these in silico studies revealed that both compounds could fit snugly into the active sites of both enzymes, forming stable interactions with key amino acid residues. nih.gov

The docking analysis predicted strong binding affinities for both compounds with iNOS and COX-2. nih.gov These interactions are believed to be responsible for the observed inhibition of enzyme activity and, consequently, the reduction in the production of their respective inflammatory products, NO and prostaglandins. The in silico findings provide a rational basis for the observed in vitro anti-inflammatory effects of these morpholinopyrimidine derivatives. nih.gov

Antimicrobial Activity Studies (In Vitro)

The morpholine scaffold is also a key component in the development of novel antimicrobial agents. Its presence can contribute to the antibacterial efficacy of a compound against a range of pathogens.

Evaluation Against Gram-Positive and Gram-Negative Bacteria

Several studies have demonstrated the in vitro antimicrobial activity of various morpholine derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of thiosemicarbazone and morpholine derivatives were synthesized and evaluated for their antimicrobial properties. A specific morpholine derivative (15 ) exhibited a minimum inhibitory concentration (MIC) of 0.83 µM against Escherichia coli (a Gram-negative bacterium) and Candida albicans. nih.gov

In another study, morpholine-derived benzenesulphonamides were synthesized and tested against Bacillus subtilis (Gram-positive), Salmonella typhi (Gram-negative), and Escherichia coli (Gram-negative). The compounds showed moderate activity against B. subtilis, and one derivative was moderately active against S. typhi. nih.gov

Furthermore, a series of new morpholine-containing 5-arylideneimidazolones were investigated as potential antibiotic adjuvants. One compound, a 4-phenylbenzylidene derivative (15 ), was found to significantly enhance the activity of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), a notorious Gram-positive pathogen. researchgate.net

| Derivative Class | Bacterial Strain | Activity |

| Thiosemicarbazone/Morpholine | E. coli | MIC = 0.83 µM |

| Benzenesulphonamides | B. subtilis | Moderately active |

| Benzenesulphonamides | S. typhi | Moderately active |

| 5-Arylideneimidazolones | MRSA | Enhances β-lactam activity |

These findings highlight the versatility of the morpholine scaffold in the design of new antimicrobial agents and enhancers that can combat a variety of bacterial pathogens.

Antifungal Activity Against Candida Species

Phenolic compounds are a well-established class of natural products with significant antifungal properties, including activity against various Candida species, which are common opportunistic pathogens. frontiersin.org The antifungal action of phenols is often attributed to their ability to damage fungal cell membranes, leading to increased permeability. frontiersin.org

Studies on various phenolic compounds have demonstrated their efficacy. For instance, gallic acid has been shown to effectively inhibit the growth of several planktonic Candida species, including C. albicans, C. glabrata, C. parapsilosis, and C. tropicalis. nih.govovid.com In one study, gallic acid caused a significant reduction in viable cells of all tested species at a concentration of 0.156 mg/ml and was capable of completely eradicating C. parapsilosis and C. tropicalis at concentrations of 0.625 mg/ml and 1.25 mg/ml, respectively. ovid.com Other phenolic compounds like ellagic acid and caffeic acid phenethyl ester (CAPE) have also shown potent activity against drug-resistant Candida auris, with Minimum Inhibitory Concentration (MIC) values for ellagic acid ranging from 0.125 to 0.25 µg/mL. mdpi.com

The combination of phenolic compounds with existing antifungal drugs can also lead to synergistic effects. usda.gov For example, thymol, a phenolic compound, has demonstrated synergistic interactions with both amphotericin B and itraconazole (B105839) against C. albicans. usda.gov This suggests that such compounds may enhance the efficacy of conventional antifungal therapies.

Table 1: Antifungal Activity of Select Phenolic Compounds Against Candida Species

| Compound | Candida Species | Activity (MIC or IC50) | Reference |

|---|---|---|---|

| Gallic Acid | C. parapsilosis ATCC 22019 | Eradicated at >0.625 mg/ml | ovid.com |

| Gallic Acid | C. tropicalis ATCC 750 | Eradicated at >1.25 mg/ml | ovid.com |

| Ellagic Acid | C. auris (drug-resistant) | 0.125 - 0.25 µg/mL | mdpi.com |

| Caffeic Acid Phenethyl Ester (CAPE) | C. auris (drug-resistant) | 1 - 64 µg/mL | mdpi.com |

Structure-Activity Relationship (SAR) Insights for Antimicrobial Potency

The antimicrobial potency of phenolic compounds is highly dependent on their chemical structure. frontiersin.orgmdpi.com Structure-activity relationship (SAR) studies aim to identify the specific molecular features that contribute to their biological activity.

For phenolic acids, key structural features influencing antibacterial activity include the number and position of hydroxyl (-OH) groups on the benzene (B151609) ring, as well as the presence of a carboxylic acid (-COOH) group. nih.govcore.ac.uk Research on phenolic compounds from wild mushrooms revealed that 2,4-dihydroxybenzoic acid and protocatechuic acid were highly active against a range of Gram-positive and Gram-negative bacteria. nih.gov The analysis suggested that for activity against Methicillin-resistant Staphylococcus aureus (MRSA), the presence of a carboxylic acid group, two hydroxyl groups in the ortho and para positions, and a methoxyl group in the meta position were important features. nih.govcore.ac.uk

Enzyme and Receptor Interaction Studies (In Vitro/In Silico)

Noradrenaline Reuptake Inhibition (In Vitro Precursor Studies)

The morpholine scaffold is a key component in several compounds that act as norepinephrine (B1679862) (noradrenaline) reuptake inhibitors (NRIs). researchgate.netwikipedia.org NRIs function by blocking the norepinephrine transporter (NET), which leads to higher concentrations of norepinephrine in the synaptic cleft. wikipedia.org

SAR studies on morpholine derivatives, such as analogs of the drug reboxetine, have been conducted to optimize potency for NET and selectivity over other monoamine transporters. nih.govnih.gov These studies established that both the stereochemistry and the substitutions on the aryl and aryloxy rings are critical for determining the inhibitory activity on serotonin (B10506) and noradrenaline reuptake. nih.gov Through such structural modifications, compounds that are selective NRIs, selective serotonin reuptake inhibitors (SRIs), or dual SNRIs have been identified. nih.gov This highlights the versatility of the 2-[(phenoxy)(phenyl)methyl]morpholine scaffold in designing selective transporter inhibitors. nih.gov

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide array of cellular processes and linked to diseases including diabetes, cancer, and Alzheimer's disease. nih.govnih.gov As such, it is a significant target for drug discovery. frontiersin.org

A variety of small molecules incorporating heterocyclic scaffolds have been developed as GSK-3 inhibitors. frontiersin.orgfrontiersin.org Phenolic groups are also important for activity in some classes of inhibitors. For example, the compound 4-(4-hydroxy-3-methylphenyl)-6-phenyl pyrimidin-2-ol was identified as a potent GSK-3β inhibitor with an IC50 value of 17.2 nM. nih.gov X-ray crystallography revealed that the phenolic hydroxyl group forms crucial hydrogen bonds with Valine 135 and Aspartic acid 133 residues in the hinge region of the enzyme's ATP-binding site. nih.gov While direct studies on 2-(morpholin-2-yl)phenol are not specified, the established importance of both phenolic and heterocyclic moieties in potent GSK-3 inhibitors suggests the potential of this combined scaffold.

Table 2: IC50 Values of Select Heterocyclic/Phenolic GSK-3β Inhibitors

| Compound Class/Name | Core Scaffold | GSK-3β IC50 | Reference |

|---|---|---|---|

| 4-(4-hydroxy-3-methylphenyl)-6-phenyl pyrimidin-2-ol | Pyridinone (Phenolic) | 17.2 nM | nih.gov |

| Imidazopyridine Analog 46 | Imidazopyridine | 3.0 nM | nih.gov |

| Imidazopyridine Analog 47 | Imidazopyridine | 1.4 nM | nih.gov |

| Maleimide Derivative (SB-216763) | Maleimide | Low nM range | frontiersin.org |

Binding Affinity with mTOR and Dihydrofolate Reductase (DHFR)

Mammalian Target of Rapamycin (mTOR): The morpholine ring is a critical pharmacophore in the design of potent and selective inhibitors of mTOR, a kinase that regulates cell growth and proliferation. mdpi.comhud.ac.uk Many clinical and marketed mTOR inhibitors incorporate a morpholine moiety to enhance water solubility and facilitate specific interactions within the ATP-binding pocket of the enzyme. mdpi.com Replacing a simple morpholine with a bridged morpholine in pyrazolopyrimidine inhibitors has been shown to dramatically improve selectivity for mTOR over the related PI3Kα kinase, achieving up to 26,000-fold selectivity and subnanomolar IC50 values. researchgate.netbohrium.com Molecular modeling suggests this enhanced selectivity is due to a deeper pocket in mTOR that can accommodate the bulkier bridged morpholines. researchgate.netbohrium.com

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme for the synthesis of nucleic acids and a target for various therapeutic agents. Certain phenolic compounds have been identified as inhibitors of human DHFR. nih.govnih.gov Studies have shown that tea polyphenols containing an ester-bound gallate moiety, such as (-)-epigallocatechin (B1671488) gallate (EGCG) and (-)-epicatechin (B1671481) gallate (ECG), are potent inhibitors with dissociation constants (KD) of 0.9 µM and 1.8 µM, respectively. nih.gov In contrast, polyphenols lacking this specific feature did not bind to the enzyme. nih.gov Other phenolic compounds like naringin (B1676962) and ferulic acid also effectively inhibit DHFR with IC50 values under 660 µM. nih.gov These findings indicate that the phenolic scaffold is a viable starting point for designing DHFR inhibitors.

Anti-Mycobacterial Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, and the discovery of new anti-mycobacterial agents is crucial. nih.gov Phenolic compounds, derived from natural sources, have shown promise in this area. nih.govscielo.br Various plant extracts rich in phenolics and flavonoids have demonstrated inhibitory activity against M. tuberculosis. researchgate.netresearchgate.net For example, a synthetic analogue of neolignan, 2-phenoxy-1-phenylethanone, has been investigated for its potential as an anti-tuberculosis agent. nih.gov

While many studies focus on crude extracts, research into specific phenolic compounds is ongoing. The general antimicrobial properties of phenols, often linked to membrane disruption, are thought to contribute to their anti-mycobacterial effects. mdpi.com Although direct data for this compound is limited, the known activity of related phenolic and N-heterocyclic compounds, such as certain quinoxalines and quinolones, against M. tuberculosis suggests that this structural class warrants further investigation. unav.edursc.org

General Structure-Activity Relationship (SAR) of Morpholine-Containing Compounds

The versatility of the morpholine moiety stems from several key features. Its nitrogen atom is weakly basic, and the ether oxygen can act as a hydrogen bond acceptor, allowing for various interactions with biological targets. nih.gov Furthermore, the chair conformation of the morpholine ring can serve as a rigid scaffold to orient substituents in a specific spatial arrangement, which can be crucial for binding to receptors or enzyme active sites. nih.gov The morpholine ring's presence can also enhance a compound's water solubility and metabolic stability, contributing to improved pharmacokinetic profiles. nih.gov

A general trend observed in the SAR of many morpholine-containing compounds is that the nature and position of substituents on the morpholine ring and any attached aromatic systems significantly dictate the biological activity. For instance, in the context of central nervous system (CNS) active compounds, the morpholine ring can play a role in crossing the blood-brain barrier. nih.gov

The following interactive table summarizes the general effects of substitutions on the morpholine ring on the biological activity of various compound classes, based on findings from preclinical and in vitro studies.

Table 1: General Structure-Activity Relationships of Morpholine Derivatives

| Compound Class | Substitution on Morpholine Ring | Effect on Biological Activity | Target/Activity |

| Anticancer Agents | Aryl-morpholines | Interaction with PI3K kinase family | PI3K/mTOR pathway |

| Antidepressants | Phenylmethyl group on C2 | Norepinephrine reuptake inhibition | Norepinephrine transporter |

| Antibacterials | Modification of the morpholine moiety | Enhanced antibacterial potency | Bacterial targets |

| Neuroprotective Agents | Varies | Modulation of receptors in mood disorders and pain | CNS receptors |

Detailed research findings have further elucidated the SAR of morpholine-containing compounds across different therapeutic areas:

Anticancer Activity: In a series of 2-ureidophenyltriazines, the incorporation of a bridged morpholine moiety was found to be optimal for binding to the mTOR active site. Specifically, compounds with a 3,5-ethylene bridged morpholine demonstrated potent activity. e3s-conferences.org This highlights the importance of conformational constraint in achieving high potency.

Antimicrobial Activity: The morpholine moiety is a key component in the antibiotic linezolid. wikipedia.org In the development of novel ruthenium-based antibacterial agents, the introduction of a morpholine moiety led to a series of compounds with significant potency against Staphylococcus aureus. The most active complex, Ru(ii)-3, demonstrated potent bactericidal efficacy and the ability to overcome bacterial resistance. researchgate.net

CNS Activity: The chiral synthesis of (2S,3S)-2-[α-(2-ethoxyphenoxy)phenylmethyl]morpholine and (2S,3S)-2-(2-methoxyphenoxy) benzyl)morpholine has identified them as potential norepinephrine reuptake inhibitors. nih.gov This suggests that the stereochemistry and the substituents on the group attached to the C2 position of the morpholine ring are critical for this specific activity. nih.gov

The following table provides more specific examples of morpholine-containing compounds and their reported preclinical or in vitro activities.

Table 2: Examples of in Vitro/Preclinical Activity of Morpholine-Containing Compounds

| Compound | Target | In Vitro/Preclinical Activity |

| Linezolid | Bacterial ribosome | Antibiotic activity |

| Gefitinib | Epidermal growth factor receptor (EGFR) | Anticancer agent |

| (2S,3S)-2-[α-(2-ethoxyphenoxy)phenylmethyl]morpholine | Norepinephrine transporter | Potential norepinephrine reuptake inhibitor |

| Ru(ii)-3 (morpholine-modified ruthenium-based agent) | Staphylococcus aureus | Potent antibacterial activity |

Applications in Chemical Sciences

Catalytic Applications (e.g., Electrocatalysis)

Derivatives of 2-(morpholin-2-yl)phenol have demonstrated utility as ligands in the formation of metal complexes that exhibit catalytic activity. The presence of both hard (oxygen, nitrogen) and soft (in some derivatives) donor atoms allows for the stabilization of various metal ions, leading to catalysts for a range of organic transformations.

One notable area of investigation is in electrocatalysis, particularly for the reduction of carbon dioxide (CO2). Manganese bipyridyl tricarbonyl complexes featuring a 2-morpholinophenyl substituent in the second coordination sphere have been studied for their electrocatalytic properties in CO2 reduction. rochfordlab.com These complexes have been shown to generate manganese hydride intermediates, which are crucial for the catalytic cycle. A complex with a tertiary amine substituent, the 2-morpholinophenyl group, produced a desirable mixture of carbon monoxide (CO) and hydrogen (H2), characteristic of syngas, with a notable turnover frequency. rochfordlab.com

The general principle involves the metal complex acting as an electron transfer mediator. The phenolic group, in some derivatives, can also act as a proton source, influencing the reaction pathway and product selectivity. For instance, in some manganese carbonyl complexes, the presence of a phenolic proton source has been shown to be crucial for catalytic activity. mdpi.com While specific studies on the electrocatalytic performance of a simple this compound metal complex are not widely reported, the activity of its more complex derivatives underscores the potential of this structural motif.

The table below summarizes the catalytic performance of a manganese bipyridyl complex functionalized with a 2-morpholinophenyl group in the electrocatalytic reduction of CO2.

| Catalyst System | Product Selectivity (CO:H2) | Key Findings |

| Manganese bipyridyl complex with 2-morpholinophenyl group | 30:48 | The tertiary amine of the morpholine (B109124) group facilitates the generation of a manganese hydride intermediate, leading to the production of syngas (a mixture of CO and H2) with a significant turnover frequency. rochfordlab.com |

Beyond electrocatalysis, Schiff base complexes derived from morpholine and phenol (B47542) derivatives have been investigated for other catalytic applications. For example, copper(II) complexes with ligands derived from 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol have been shown to be effective biomimetic catalysts for the oxidation of aminophenols and phenyldiamines. mdpi.com Although not a direct application of this compound, this highlights the catalytic potential of related structures.

Functionalized Polymers and Materials Science

The this compound structure can be incorporated into polymeric materials, imparting specific functionalities. The morpholine and phenol groups can provide sites for cross-linking, metal coordination, or act as active centers for various applications.

Research has been conducted on the synthesis and characterization of oligomers and polymers derived from Schiff bases of morpholine-substituted phenols. For instance, the oxidative polycondensation of 2-[(4-morpholin-4-yl-phenyl)imino]methylphenol has been studied. researchgate.net The resulting oligomers and their metal complexes have been characterized for their thermal stability. researchgate.net Such studies are important for the development of new materials with enhanced properties. The thermal stability of these oligomer-metal complexes was found to follow the order: Cu(II) > Co(II) > Zn(II) > Zr(IV) > Pb(II) > Cd(II). ethz.ch

The presence of the morpholine moiety in polymers can be advantageous for applications such as the removal of heavy metal ions from wastewater, owing to the coordinating ability of the nitrogen and oxygen atoms. ethz.ch

The table below presents the characterization of an oligomer derived from a morpholine-phenol Schiff base.

| Oligomer | Synthesis Method | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| oligo-2-[(4-morpholin-4-yl-phenyl)imino]methylphenol | Oxidative Polycondensation (air O2) | 1725 | 2030 | 1.177 |

| oligo-2-[(4-morpholin-4-yl-phenyl)imino]methylphenol | Oxidative Polycondensation (NaOCl) | 1345 | 1490 | 1.108 |

Data from a study on the synthesis of Schiff base oligomers of 2-[(4-morpholin-4-yl-phenyl)imino]methylphenol. researchgate.net

Furthermore, polymers containing the morpholine functional group have been synthesized for various material science applications. For example, polymers containing morpholine-based monomers have demonstrated high efficiency in the adsorption of aromatic pollutants. mdpi.com While these examples utilize derivatives, they suggest that a polymer incorporating the this compound unit could exhibit interesting material properties, such as thermal stability, chelating ability, and potential for further functionalization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Morpholin-2-yl)phenol, and what critical reaction parameters must be controlled?

- Methodological Answer : The synthesis typically involves coupling morpholine derivatives with functionalized phenol precursors. Key parameters include reaction temperature (optimized between 60–80°C), solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), and catalyst selection (e.g., palladium catalysts for cross-coupling). Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for validating the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks, with phenolic -OH signals typically appearing downfield (δ 9–12 ppm).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing bond lengths, angles, and hydrogen-bonding networks. Validation tools like PLATON check for structural consistency .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the puckering conformation of the morpholine ring in this compound influence its intermolecular interactions in the solid state?

- Methodological Answer : The Cremer-Pople puckering parameters (e.g., amplitude , phase angle ) quantify ring non-planarity. For morpholine rings, chair or boat conformations affect hydrogen-bond donor/acceptor sites. Graph set analysis (e.g., Etter’s rules) maps H-bond motifs (e.g., rings) to predict packing efficiency and stability .

- Example : A chair conformation may enable stronger O–H···N interactions compared to twisted forms, as observed in related morpholine derivatives.

Q. What strategies can resolve contradictions in hydrogen-bonding patterns observed in different polymorphs of this compound?

- Methodological Answer :

- Variable-Temperature XRD : Identifies temperature-dependent H-bond rearrangements.

- DFT Calculations : Compare experimental and computed H-bond energies to validate dominant motifs.

- Hirshfeld Surface Analysis : Visualizes intermolecular contact differences between polymorphs .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Screen derivatives against target proteins (e.g., enzymes) using AutoDock Vina.

- QSAR Models : Correlate substituent electronic effects (Hammett σ values) with biological activity.

- MD Simulations : Assess solvent interactions and conformational flexibility under physiological conditions .

Key Research Challenges

- Synthetic Scalability : Balancing yield and purity in multi-step reactions.

- Polymorph Control : Crystallization conditions (solvent, cooling rate) must be optimized to isolate stable forms.

- Biological Relevance : Limited SAR data necessitates systematic derivatization and in vitro screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.